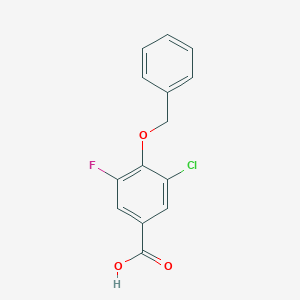

3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid

Descripción

3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid is a halogenated benzoic acid derivative with a molecular formula of $ \text{C}{14}\text{H}{10}\text{ClF O}_3 $. Its structure features a benzoic acid core substituted at position 3 with chlorine, position 5 with fluorine, and position 4 with a phenylmethoxy (benzyloxy) group. This compound’s unique substitution pattern confers distinct physicochemical properties, including enhanced lipophilicity and electronic effects, which influence its reactivity and biological interactions.

Propiedades

IUPAC Name |

3-chloro-5-fluoro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTIYWKLFDVSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, such as 3-chloro-5-fluoro-4-hydroxybenzoic acid, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group is substituted with a phenylmethoxy group through a nucleophilic substitution reaction.

Hydrolysis: The final step involves hydrolysis to convert the ester or nitrile intermediate to the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mecanismo De Acción

The mechanism by which 3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparación Con Compuestos Similares

Key Observations :

- The benzyloxy group in the target compound enhances lipophilicity and binding to hydrophobic enzyme pockets compared to smaller alkoxy groups (e.g., methoxymethoxy) .

- Fluorine at position 5 contributes to electron-withdrawing effects, stabilizing negative charges in intermediates during metabolic processes. Ethoxy or methoxy substituents at this position lack this advantage .

Impact of Halogenation Patterns on Bioactivity

Comparative studies of halogenated benzoic acids reveal that chlorine and fluorine at positions 3 and 5, respectively, synergistically enhance antimicrobial and anti-inflammatory activities. For example:

- 4-Chloro-3-sulfamoylbenzoic acid : Lacks fluorine but shows moderate antibacterial activity due to the sulfamoyl group. However, it exhibits lower cell permeability than the target compound .

- 3-Fluoro-5-(trifluoromethyl)benzoic acid : The trifluoromethyl group increases acidity (pKa ~2.5) but reduces selectivity compared to the benzyloxy-substituted analogue .

Functional Group Modifications and Reactivity

The phenylmethoxy group distinguishes the target compound from simpler derivatives:

- 3-Chloro-5-fluorobenzoic acid ($ \text{C}7\text{H}4\text{ClF O}_2 $): Absence of the benzyloxy group results in reduced molecular weight and higher aqueous solubility, but it shows weaker binding to cytochrome P450 enzymes .

- 2-Chloro-4-(methoxymethoxy)-benzoic acid : The methoxymethoxy group at position 4 improves solubility but diminishes interaction with aromatic receptor sites compared to benzyloxy .

Actividad Biológica

3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory and antimicrobial activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid is C15H12ClF O3. The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of 3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid. A notable study demonstrated its effectiveness in reducing inflammation in a lipopolysaccharide (LPS)-induced rat model. The compound was administered at a dosage equivalent to 500 mg/60 kg body weight, leading to significant reductions in inflammatory markers such as TNF-α and IL-1β in cardiac blood plasma.

Table 1: Inflammatory Markers Before and After Treatment

| Marker | Pre-treatment (pg/mL) | Post-treatment (pg/mL) | p-value |

|---|---|---|---|

| TNF-α | 7,000 ± 1,500 | 5,700 ± 1,040 | <0.001 |

| IL-1β | 3,000 ± 500 | 2,320 ± 280 | <0.001 |

| WBC Count | Elevated | Normalized | <0.01 |

This study indicates that the compound may exert its anti-inflammatory effects through inhibition of COX-2 and modulation of NF-κB signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against Mycobacterium tuberculosis (Mtb). A high-throughput screening identified it as a promising candidate due to its structural similarities with known antitubercular agents. The structure-activity relationship (SAR) studies revealed that modifications to the phenyl group significantly influenced antimicrobial potency.

Table 2: Antimicrobial Activity Against Mtb

| Compound Structure | MIC (µM) | Remarks |

|---|---|---|

| Parent Compound | 2.5 | Effective against Mtb |

| Fluorinated Derivative | 1.2 | Enhanced activity |

| Chlorinated Derivative | 4.0 | Reduced activity |

These findings suggest that the compound's activity can be optimized through strategic modifications to its structure .

Case Study 1: In Vivo Efficacy

In a controlled study involving LPS-induced inflammation in rats, treatment with 3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid resulted in improved clinical outcomes, including reduced fever and normalized white blood cell counts. Histopathological examinations confirmed decreased lung injury severity compared to untreated controls.

Case Study 2: Resistance Mechanisms

A separate investigation into the resistance mechanisms of Mtb highlighted the compound's ability to target specific metabolic pathways critical for bacterial survival, suggesting potential for overcoming existing drug resistance .

Q & A

Q. How can researchers synthesize 3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid, and what reaction conditions are critical?

- Methodological Answer : The synthesis can involve multi-step functionalization of a benzoic acid scaffold. A plausible route includes:

Chlorination : Introduce the chlorine substituent using sodium hypochlorite (NaClO) under reflux conditions in aqueous media .

Fluorination : Electrophilic fluorination using select fluorinating agents (e.g., Selectfluor®) at controlled temperatures.

Etherification : Install the phenylmethoxy group via nucleophilic substitution with benzyl bromide in the presence of a base (e.g., K₂CO₃) .

Key considerations include maintaining anhydrous conditions during fluorination and optimizing reaction times to avoid over-oxidation.

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions and molecular integrity. Compare chemical shifts with predicted values for chloro, fluoro, and phenylmethoxy groups .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity ≥98% .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer : The compound exhibits good solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in ethanol. For biological assays, pre-dissolve in DMSO and dilute with buffer to avoid precipitation. Solubility data should guide solvent selection for reaction kinetics or in vitro studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor-binding assays involving this compound?

- Methodological Answer :

- Control Experiments : Validate assay conditions using known agonists/antagonists.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace phenylmethoxy with other alkoxy groups) to isolate binding contributions .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric/electronic clashes .

Q. What strategies optimize synthetic yield when varying chlorination agents or catalysts?

- Methodological Answer :

- Catalyst Screening : Compare FeCl₃ (for electrophilic chlorination) vs. NaClO (oxidative chlorination) . FeCl₃ may improve regioselectivity under milder conditions.

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time.

- Solvent Optimization : Non-polar solvents (e.g., dichloromethane) may enhance chlorination efficiency by stabilizing reactive intermediates .

Q. How can researchers design experiments to study this compound’s mechanism in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates or colorimetric assays (e.g., NADH depletion for dehydrogenases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

- Mutagenesis Studies : Engineer enzyme active-site mutations to identify critical residues for inhibition .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood during synthesis or weighing to avoid inhalation of fine particles .

- Storage : Store in a cool, dry place away from oxidizers and strong bases. Label containers with hazard warnings (e.g., "Irritant") .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, compound concentrations) from conflicting studies .

- Dose-Response Curves : Re-evaluate activity across a broader concentration range to identify non-linear effects.

- Impurity Profiling : Use LC-MS to check for degradation products or synthetic byproducts that may interfere with activity .

Material Science Applications

Q. What methodologies explore this compound’s potential in material science (e.g., polymer additives)?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures under nitrogen/air .

- Coordination Chemistry : Screen metal salts (e.g., Cu²⁺, Fe³⁺) for complexation using UV-Vis spectroscopy .

- Polymer Compatibility : Blend with polymers (e.g., PEG, PLA) and evaluate mechanical properties via tensile testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.